Sulfacetamide sodium
Overview
Description
Sulfacetamide Sodium is a sulfonamide antibiotic that is used topically to treat skin infections and orally for urinary tract infections . It is also used in ophthalmic solutions for the treatment of eye infections . The active ingredient is represented by the following structural formula: Chemical name: N -Sulfanilylacetamide monosodium salt monohydrate .
Synthesis Analysis
Sulfacetamide is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . It is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .
Molecular Structure Analysis
The molecular formula of Sulfacetamide Sodium is C8H9N2NaO3S . The structural formula is represented as N -Sulfanilylacetamide monosodium salt monohydrate .
Chemical Reactions Analysis
Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Physical And Chemical Properties Analysis
Sulfacetamide Sodium is a white, odorless, bitter, crystalline powder that is very soluble in water . It is stable under normal temperatures and pressures . It has a melting point of 263-265°C .
Scientific Research Applications
Dermatological Applications
Sulfacetamide sodium is significant in dermatology, particularly for treating inflammatory facial dermatoses. Its efficacy is often enhanced when used in combination with sulfur, exhibiting a synergistic effect. This combination has been effective in treating conditions like pustular acne and severe, refractory seborrheic dermatitis, and has recently been reported as effective concomitant therapy for perioral dermatitis (Wolf & Silapunt, 2015) (Olansky, 1977).
Ophthalmic Research
In ophthalmology, sulfacetamide sodium is prominent for treating eye infections. A notable study focused on the development and validation of a UV spectrometric method for simultaneously assaying sulfacetamide sodium and its major degradation product, sulfanilamide, in ophthalmic preparations. This method proved to be accurate and precise, making it valuable for assessing the stability and efficacy of ophthalmic formulations containing sulfacetamide sodium (Ahmed, Anwar, Sheraz, & Ahmad, 2017).
Electrophysical Properties in Bacterial Cells
Research exploring the impact of sulfacetamide sodium on the electrophysical properties of bacterial cells has been conducted. One study investigated its effect on Escherichia coli strains, observing significant changes in the orientational spectra of cell suspensions incubated with various concentrations of the drug. This research provides insights into the potential use of sulfacetamide sodium for testing the resistance of bacteria to sulfonamides (Guliy et al., 2014).
Chromatographic Methods for Analysis
Analytical methods involving chromatography for determining sulfacetamide sodium, along with its impurities like sulfanilamide and dapsone, have been developed. These methods are specific, accurate, and precise, suitable for the simultaneous determination of these components in mixtures,demonstrating their utility in pharmaceutical analysis (El-Ragehy, Hegazy, Tawfik, & Sedik, 2021).
Potentiometric Method for Drug Determination
A novel electrochemical method based on a membrane sensor was developed for the determination of sulfacetamide sodium. This sensor showed excellent performance characteristics, establishing its applicability in the analysis of sulfacetamide sodium in various formulations and biological fluids, offering a new dimension for drug analysis and quality control (El-Ragehy, Hegazy, Abdelhamid, & Tawfik, 2018).
Enhancing Ocular Drug Delivery
Research into enhancing ocular drug delivery has led to the development of sulfacetamide sodium ocusert for controlled drug delivery. This approach aimed to address the challenges of poor bioavailability and frequent dosing associated with traditional formulations, thereby improving the effectiveness of treatment for conditions like bacterial conjunctivitis (Nagpal et al., 2020).
Cocrystals for Modulating Solubility
A crystal engineering study focused on creating cocrystals of sulfacetamide to modulate its solubility, aimed at improving its therapeutic action. This study presented an innovative approach to pharmaceutical cocrystal formulation, which could enhance the drug's residence time at the site of action and potentially its efficacy (Goud, Khan, & Nangia, 2014).
Safety And Hazards
Sulfacetamide Sodium may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
sodium;acetyl-(4-aminophenyl)sulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-80-9 (Parent) | |
Record name | Sulfacetamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889336 | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfacetamide sodium | |
CAS RN |
127-56-0, 6209-17-2 | |
Record name | Sulfacetamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfacetamide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfacetamide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFACETAMIDE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30760ZE777 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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